4-(2-Methoxyethyl)benzenesulfonyl chloride

Catalog No.
S2852542
CAS No.
953903-65-6
M.F
C9H11ClO3S
M. Wt
234.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methoxyethyl)benzenesulfonyl chloride

CAS Number

953903-65-6

Product Name

4-(2-Methoxyethyl)benzenesulfonyl chloride

IUPAC Name

4-(2-methoxyethyl)benzenesulfonyl chloride

Molecular Formula

C9H11ClO3S

Molecular Weight

234.69

InChI

InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3

InChI Key

SYFCSHZEPVGAID-UHFFFAOYSA-N

SMILES

COCCC1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

not available

4-(2-Methoxyethyl)benzenesulfonyl chloride is an organosulfur compound characterized by the molecular formula C9H11ClO3SC_9H_{11}ClO_3S and a molecular weight of approximately 234.7 g/mol. This compound features a benzenesulfonyl chloride group attached to a 2-methoxyethyl substituent, making it a versatile reagent in organic synthesis. It typically appears as a colorless to pale yellow liquid and is soluble in various organic solvents, while being reactive towards nucleophiles such as amines and alcohols .

As mentioned earlier, Mesyl chloride functions as a methylating agent in proteomics. It reacts with the primary amine group (NH2) of lysine residues on proteins, forming a mesylated intermediate. This intermediate can then be further modified or cleaved to achieve specific research goals. Methylation of lysine residues can alter protein function, stability, and interaction with other molecules [].

For instance, methylation can affect protein-protein interactions, a crucial aspect of cellular signaling pathways. By methylating specific lysine residues, researchers can probe the role of these interactions in various biological processes.

Mesyl chloride is a corrosive and toxic compound. It can cause skin irritation, serious eye damage, and respiratory problems upon inhalation. Due to its reactivity with water, it can also release hydrochloric acid fumes, further posing inhalation hazards.

Here are some safety precautions to consider when handling Mesyl chloride:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of according to local regulations.

Role as a Protecting Group:

4-(2-Methoxyethyl)benzenesulfonyl chloride, also known as mesylate chloride, finds application in scientific research as a protecting group in organic synthesis []. Protecting groups are temporary functional groups introduced into a molecule to shield specific reactive sites while allowing chemical modifications at other desired locations. Mesylate chloride specifically serves as a protecting group for alcohols and phenols. It reacts with the hydroxyl group (-OH) of the alcohol or phenol, forming a stable ether linkage, protecting the group from undesired reactions during synthesis. Later, under specific conditions, the mesylate group can be selectively removed to regenerate the original hydroxyl group [, ].

, primarily involving nucleophilic substitution. It can react with amines to form sulfonamides, which are important intermediates in pharmaceutical chemistry. Additionally, it can undergo reactions with alcohols to yield sulfonate esters. The reactivity of the sulfonyl chloride group makes it a valuable tool for introducing sulfonyl functionalities into organic molecules .

The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride can be achieved through several methods:

  • Chlorosulfonation: This method involves the reaction of 4-methoxyethylbenzene with chlorosulfonic acid, followed by treatment with thionyl chloride to convert the resulting sulfonic acid into the corresponding sulfonyl chloride.
  • Direct Chlorination: Another approach may involve chlorination of 4-methoxyethylbenzenesulfonic acid using phosphorus oxychloride or thionyl chloride .
  • Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions where appropriate precursors are reacted with benzenesulfonyl chloride derivatives .

4-(2-Methoxyethyl)benzenesulfonyl chloride is primarily used in organic synthesis as a reagent for:

  • Synthesis of Sulfonamides: It serves as an intermediate for synthesizing various sulfonamide drugs.
  • Preparation of Sulfonate Esters: Useful in forming esters that can be employed in further synthetic transformations.
  • Biochemical Research: This compound is utilized in proteomics and other biochemical applications due to its ability to modify proteins and other biomolecules .

Several compounds share structural similarities with 4-(2-Methoxyethyl)benzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3,4-Dimethoxybenzenesulfonyl chlorideC9H11ClO3S0.94
2,4-Dimethoxybenzene-1-sulfonyl chlorideC9H11ClO3S0.91
2-Methoxybenzenesulfonyl chlorideC8H9ClO3S0.91
2-Phenoxybenzene sulfonyl chlorideC13H11ClO3S0.88
3,4,5-Trimethoxybenzene-1-sulfonyl chlorideC10H13ClO5S0.88

These compounds exhibit varying degrees of similarity based on their structural features, particularly the arrangement and number of methoxy groups and the position of the sulfonyl chloride functional group. The unique combination of the methoxyethyl group in 4-(2-Methoxyethyl)benzenesulfonyl chloride may impart distinct physical and chemical properties compared to its analogs, potentially influencing its reactivity and biological activity .

XLogP3

2.1

Dates

Modify: 2023-08-17

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